molecular formula C9H12ClN3O3 B1416457 2-chloro-N-[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl]acetamide CAS No. 1172696-99-9

2-chloro-N-[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl]acetamide

Cat. No. B1416457
M. Wt: 245.66 g/mol
InChI Key: ARXAXYDTBBORDC-UHFFFAOYSA-N
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Description

“2-chloro-N-[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl]acetamide” is a chemical compound with the CAS Number: 1172696-99-9 . It has a molecular weight of 245.67 . This compound is used for research purposes .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H12ClN3O3/c1-12-6(5-11-7(14)4-10)3-8(15)13(2)9(12)16/h3H,4-5H2,1-2H3,(H,11,14) . This code provides a specific description of the compound’s molecular structure, including the arrangement and bonding of its atoms.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 245.67 . It is recommended to be stored at a temperature of 28 C .

Scientific Research Applications

Biological Effects of Acetamide Derivatives

Acetamide derivatives, including 2-chloro-N-[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl]acetamide, may exhibit a range of biological effects. Kennedy (2001) reviewed the toxicology of acetamide and its derivatives, highlighting their commercial importance and the biological consequences of exposure. The study suggests a need for updated information on the biological responses to these chemicals, which vary both qualitatively and quantitatively (Kennedy, 2001).

Environmental Toxicity and Degradation

The degradation and environmental toxicity of compounds similar to 2-chloro-N-[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl]acetamide have been studied extensively. For instance, the toxicity of dioxins, which share structural similarities with chlorinated acetamides, has been reviewed to understand their impact on various ecological receptors and potential for causing cancer (Steenland et al., 2004; Boening, 1998). These studies underline the environmental persistence and toxicological significance of such compounds (Steenland, Bertazzi, Baccarelli, & Kogevinas, 2004; Boening, 1998).

Pharmacological Applications

In pharmacology, the therapeutic applications of compounds structurally related to 2-chloro-N-[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl]acetamide, such as ketamine and its metabolites, have been explored. Zanos et al. (2018) provided a comprehensive review of ketamine's therapeutic uses, emphasizing its analgesic, anti-inflammatory, and antidepressant actions. This suggests that structurally similar compounds might also possess diverse pharmacological activities worth exploring (Zanos et al., 2018).

properties

IUPAC Name

2-chloro-N-[(1,3-dimethyl-2,6-dioxopyrimidin-4-yl)methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClN3O3/c1-12-6(5-11-7(14)4-10)3-8(15)13(2)9(12)16/h3H,4-5H2,1-2H3,(H,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARXAXYDTBBORDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=O)N(C1=O)C)CNC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl]acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-chloro-N-[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl]acetamide
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2-chloro-N-[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl]acetamide
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2-chloro-N-[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl]acetamide
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2-chloro-N-[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl]acetamide
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2-chloro-N-[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl]acetamide
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2-chloro-N-[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl]acetamide

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